molecular formula C17H19N3OS B12603813 6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-72-3

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12603813
CAS No.: 917907-72-3
M. Wt: 313.4 g/mol
InChI Key: VUOOXDKZAKFGJV-UHFFFAOYSA-N
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Description

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethyl group and a 2-[(propan-2-yl)oxy]phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as chlorobenzene and ligands like bis(diphenylphosphino)ferrocene (DPPF) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidines and pyrimidine derivatives, such as:

Uniqueness

6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

917907-72-3

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

6-ethyl-N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3OS/c1-4-12-9-13-16(18-10-19-17(13)22-12)20-14-7-5-6-8-15(14)21-11(2)3/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

VUOOXDKZAKFGJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC(C)C

Origin of Product

United States

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